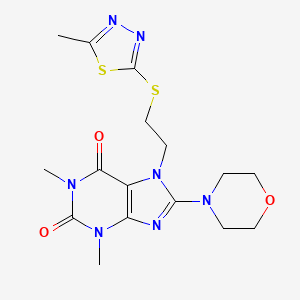

![molecular formula C24H26N2O2 B2398717 4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 877793-94-7](/img/structure/B2398717.png)

4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one” is a novel derivative of coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products .

Synthesis Analysis

The compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The structure of the compound was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were characterized well by IR, NMR, and LC-MS spectral techniques .科学的研究の応用

Antimicrobial Activity

A series of compounds related to the structural framework of 4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one were synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant antibacterial and antifungal activities comparable to standard treatments. The molecular docking studies provided insights into the mechanism of action through interactions with oxidoreductase proteins, suggesting the potential of these compounds in treating microbial infections (Mandala et al., 2013).

Catalysis and Chemical Synthesis

Research has also focused on the use of similar structures in catalysis. Silica-bonded N-propylpiperazine sodium n-propionate was employed as an efficient solid base for synthesizing a series of 4H-pyran derivatives. This method highlights the versatility of piperazine derivatives in facilitating chemical transformations, providing a recyclable and environmentally friendly approach to synthesizing complex organic molecules (Niknam et al., 2013).

Anticholinesterase Activity

The synthesis of compounds bearing a resemblance to the core structure of interest has shown potential in the field of neurodegenerative diseases. Specifically, certain derivatives have been synthesized and evaluated for their inhibitory activity against butyrylcholinesterase, a target for Alzheimer's disease treatment. The optimization of these compounds could lead to new therapeutic agents for managing symptoms associated with this condition (Filippova et al., 2019).

Molecular Docking and Pharmacological Studies

Further extending the chemical utility of such molecules, novel thiopyrimidine derivatives incorporating the benzochromen-2-one scaffold were synthesized. These compounds were subjected to molecular docking studies to understand their interactions with biological targets. The antibacterial properties demonstrated, alongside the insights from molecular docking, underscore the potential of these derivatives in developing new pharmacological agents (Lal et al., 2018).

Anticancer Therapy Metabolite Study

One specific derivative, 10-((4-Hydroxypiperidin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one (E7016), being developed for anticancer therapy, underwent an interesting metabolic transformation. This study highlighted the role of human flavin-containing monooxygenase 5 in catalyzing a Baeyer-Villiger oxidation, a critical step in the drug's metabolism. This research provides valuable insights into the drug metabolism processes relevant to the development of anticancer therapies (Lai et al., 2011).

特性

IUPAC Name |

4-[(4-phenylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c27-24-16-20(22-14-18-6-4-5-7-19(18)15-23(22)28-24)17-25-10-12-26(13-11-25)21-8-2-1-3-9-21/h1-3,8-9,14-16H,4-7,10-13,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLBWVHQXOCJLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide](/img/structure/B2398634.png)

![1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2398638.png)

![6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2398640.png)

![5,9,10-trimethyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2398644.png)

![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2398646.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)

![2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2398650.png)

![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2398652.png)

![N-[(3-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2398657.png)

![3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2398658.png)